10-(2-chloro-6-fluorophenyl)-6,14,14-trimethyl-2,9-diazatricyclo[9.4.0.0(3),?]pentadeca-1(11),3(8),4,6-tetraen-12-one
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Overview
Description
10-(2-chloro-6-fluorophenyl)-6,14,14-trimethyl-2,9-diazatricyclo[9.4.0.0(3),?]pentadeca-1(11),3(8),4,6-tetraen-12-one is a compound belonging to the benzodiazepine family. Benzodiazepines are a class of psychoactive drugs known for their sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties. This particular compound is a derivative of the 1,4-benzodiazepine structure, which is characterized by a benzene ring fused to a diazepine ring.
Preparation Methods
The synthesis of 10-(2-chloro-6-fluorophenyl)-6,14,14-trimethyl-2,9-diazatricyclo[9.4.0.0(3),?]pentadeca-1(11),3(8),4,6-tetraen-12-one can be achieved through various synthetic routes. One common method involves the use of isocyanide reagents. The process typically starts with the preparation of imidazobenzodiazepine intermediates via a one-pot condensation reaction of benzodiazepines with mono-anion of tosylmethyl isocyanide or ethyl isocyanoacetate under mild conditions . This method is advantageous due to its scalability and efficiency in producing the desired compound with satisfactory yield.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Halogenation and other substitution reactions can introduce different substituents into the benzodiazepine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine.
Scientific Research Applications
10-(2-chloro-6-fluorophenyl)-6,14,14-trimethyl-2,9-diazatricyclo[9.4.0.0(3),?]pentadeca-1(11),3(8),4,6-tetraen-12-one has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other benzodiazepine derivatives.
Biology: The compound is studied for its interactions with biological systems, particularly its binding to GABA receptors.
Medicine: It has potential therapeutic applications due to its sedative and anxiolytic properties.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects by binding to central benzodiazepine receptors, which interact allosterically with GABA receptors. This potentiates the effects of the inhibitory neurotransmitter GABA, increasing the inhibition of the ascending reticular activating system and blocking the cortical and limbic arousal that occurs following stimulation of the reticular pathways .
Comparison with Similar Compounds
Similar compounds include other benzodiazepine derivatives such as midazolam, flualprazolam, and flurazepam. These compounds share a similar core structure but differ in their substituents and pharmacological properties. For example:
Properties
IUPAC Name |
6-(2-chloro-6-fluorophenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClFN2O/c1-12-7-8-15-16(9-12)26-21(19-13(23)5-4-6-14(19)24)20-17(25-15)10-22(2,3)11-18(20)27/h4-9,21,25-26H,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZHUVHAOMPSGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C(C(N2)C4=C(C=CC=C4Cl)F)C(=O)CC(C3)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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